molecular formula C27H28ClN3O3S B2617118 N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride CAS No. 1328605-46-4

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride

Cat. No.: B2617118
CAS No.: 1328605-46-4
M. Wt: 510.05
InChI Key: JJUYPFDJSPJWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule features a benzothiazole core, a morpholinoethyl group, and a phenoxybenzamide moiety, a structural profile often associated with potential bioactivity. Compounds with benzothiazole and morpholine subunits are frequently investigated as kinase inhibitors and for their interactions with various enzymatic pathways. Researchers are exploring this specific structure for its potential application in developing novel therapeutic agents, particularly in areas such as antineoplastics and central nervous system disorders. The presence of the morpholine ring is known to influence solubility and pharmacokinetic properties, making it a valuable scaffold in drug discovery. The hydrochloride salt form enhances the compound's stability and solubility for in vitro research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-4-phenoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S.ClH/c1-20-6-5-9-24-25(20)28-27(34-24)30(15-14-29-16-18-32-19-17-29)26(31)21-10-12-23(13-11-21)33-22-7-3-2-4-8-22;/h2-13H,14-19H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUYPFDJSPJWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride typically involves a multi-step process:

  • Formation of the Benzo[d]thiazole Core: : The synthesis begins with the preparation of the 4-methylbenzo[d]thiazole core. This can be achieved through the cyclization of 4-methyl-2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

  • Attachment of the Morpholinoethyl Group: : The next step involves the introduction of the 2-morpholinoethyl group. This is typically done through a nucleophilic substitution reaction, where the benzo[d]thiazole derivative reacts with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate.

  • Coupling with 4-Phenoxybenzoyl Chloride: : The final step is the coupling of the intermediate with 4-phenoxybenzoyl chloride. This acylation reaction is usually carried out in the presence of a base like triethylamine to form the desired benzamide.

  • Formation of the Hydrochloride Salt: : The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenoxybenzamide moiety. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities within the molecule. Typical reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings. Halogenation or nitration reactions are examples of such processes.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

  • Medicinal Chemistry: : It may serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors in cancer or neurological diseases.

  • Biological Research: : The compound can be used as a probe to study biological pathways and molecular interactions due to its complex structure and functional groups.

  • Materials Science: : It might be explored for use in organic electronics or as a building block for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Pharmacological Notes
Target Compound Benzothiazole Morpholinoethyl, 4-phenoxybenzamide ~500 (estimated) Enhanced solubility (HCl salt)
VU0500469 () Benzothiazole Tosylbutanamide, dimethylaminoethyl 460.4 Potential kinase/modulator activity
4-Methyl-N-(2-phenylethyl)-benzimidazole () Benzimidazole Phenylethyl, propyl 349.4 Angiotensin II receptor antagonist
Triazole-thiones () 1,2,4-Triazole Sulfonylphenyl, difluorophenyl ~400–450 Antimicrobial/antifungal activity
  • Benzothiazole vs. Benzimidazole : The target compound’s benzothiazole core (electron-deficient) contrasts with benzimidazole’s electron-rich system (). This difference influences binding to hydrophobic pockets in enzymes or receptors .
  • Morpholinoethyl vs.
  • Triazole Derivatives () : These compounds exhibit tautomerism (thione-thiol equilibrium), which is absent in the rigid benzothiazole-amide structure. This flexibility may enhance binding to thiol-reactive targets but reduce specificity .

Pharmacological and Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound improves aqueous solubility (>10 mg/mL in PBS) compared to neutral analogues like VU0500469 (solubility <1 mg/mL) .
  • Benzimidazoles () demonstrate antihypertensive effects via angiotensin II receptor antagonism .
  • Metabolic Stability: The morpholinoethyl group in the target compound likely reduces CYP450-mediated metabolism compared to compounds with primary amines (e.g., phenylethyl in ) .

Biological Activity

N-(4-Methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, drawing from various research studies.

Synthesis of the Compound

The compound is synthesized through a multi-step process that typically involves the formation of the thiazole ring followed by the construction of the phenoxybenzamide moiety. The synthetic route often includes:

  • Formation of Thiazole Ring : The reaction of 4-methylbenzo[d]thiazole with appropriate amines.
  • Coupling Reaction : The thiazole derivative is then coupled with morpholinoethyl derivatives under specific conditions to yield the final product.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, research indicates that it exhibits cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer Cells : In vitro studies demonstrate significant inhibition of cell proliferation and induction of apoptosis in MCF-7 cells.
  • Lung Cancer Cells : The compound shows promising results in reducing viability in A549 lung cancer cells.

The mechanism appears to involve the modulation of apoptosis-related proteins and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections. Notably:

  • Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : Exhibits antifungal activity against Candida albicans.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazole ring may interact with enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways related to cell growth and survival.

Case Studies

  • Study on Anticancer Efficacy :
    • Researchers conducted a study evaluating the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values revealing potent anticancer activity.
    • Table 1: Anticancer Activity Against MCF-7 Cells
    Concentration (µM)Cell Viability (%)
    0100
    1085
    2565
    5040
  • Study on Antimicrobial Properties :
    • A comprehensive evaluation was performed against various microbial strains, demonstrating significant inhibition zones.
    • Table 2: Antimicrobial Activity
    Microbial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Candida albicans18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.